2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrF3N . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine consists of a pyridine ring substituted with a bromo group at the 2-position and a trifluoromethyl group at the 4-position .Chemical Reactions Analysis
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is employed as a key intermediate for the preparation of pyrazolopyridines . It acts as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine has a molecular weight of 225.99 . It is a liquid at room temperature with a density of 1.827 g/mL at 25 °C . The refractive index is 1.478 .Scientific Research Applications
Synthesis of Trifluoromethyl-substituted Pyridines
Trifluoromethyl-substituted pyridines can be synthesized from iodopyridines and bromopyridines through displacement reactions. The preparation of these compounds is crucial for developing materials with enhanced electronic properties, demonstrating the foundational role of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine in synthesizing electronically significant compounds (Cottet & Schlosser, 2002).
Spectroscopic and Optical Studies
The compound's optical and spectroscopic properties have been characterized to understand its electronic structure and potential applications in materials science. These studies are instrumental in designing new materials with specific optical characteristics for use in electronic devices and sensors (Vural & Kara, 2017).
Catalytic Applications in Organic Synthesis
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine has been utilized in catalytic systems for amination reactions, showcasing its utility in constructing nitrogen-containing heterocycles. These reactions are pivotal for synthesizing pharmaceuticals and agrochemicals, highlighting the compound's versatility in facilitating complex synthetic transformations (Lyakhovich et al., 2019).
Deprotonative Functionalization
The deprotonative functionalization of pyridine derivatives, including those with 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine, enables the synthesis of complex molecules under mild conditions. This approach is valuable for constructing molecules with potential biological activity, offering pathways for developing new drugs and bioactive molecules (Shigeno et al., 2019).
High-pressure Reactions for Adduct Formation
Exploring the reactivity of halopyridines, including 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine, under high pressure has led to the discovery of new adducts. These findings expand the scope of synthetic chemistry, enabling the preparation of novel compounds for further investigation in various applications (Matsumoto, Ikemi-Kono, & Uchida, 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-fluoro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUSCLPQTUXHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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